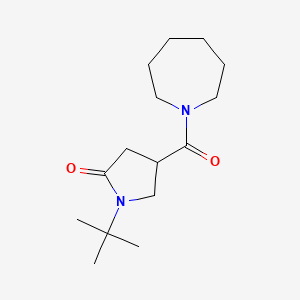![molecular formula C15H15NO5S B5357054 4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid](/img/structure/B5357054.png)
4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used as a pain reliever and fever reducer. It is commonly used to treat menstrual cramps, arthritis, and other inflammatory conditions. Mefenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of hormones that play a crucial role in inflammation and pain.
Mecanismo De Acción
4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the production of prostaglandins, this compound acid reduces inflammation and pain.
Biochemical and physiological effects:
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX enzymes, which are responsible for the production of prostaglandins. It has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of inflammatory molecules. In addition, this compound acid has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid acid has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of COX enzymes, making it useful for studying the role of prostaglandins in inflammation and pain. However, one limitation is that it is a non-specific inhibitor of COX enzymes, meaning that it can also inhibit the activity of other enzymes that are important for normal physiological function. This can lead to unwanted side effects and must be taken into consideration when designing experiments.
Direcciones Futuras
There are a number of future directions for research on 4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid acid. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound acid can inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound acid can reduce inflammation in the brain, which may help to slow the progression of these diseases. Finally, there is interest in developing more specific inhibitors of COX enzymes, which may have fewer side effects than non-specific inhibitors like this compound acid.
Métodos De Síntesis
4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid acid can be synthesized by the reaction of 2,3-dimethylaniline with methanesulfonyl chloride to form 2,3-dimethylanilinesulfonamide. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield this compound acid.
Aplicaciones Científicas De Investigación
4-methoxy-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. This compound acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
4-methoxy-3-[methyl(phenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(12-6-4-3-5-7-12)22(19,20)14-10-11(15(17)18)8-9-13(14)21-2/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAFMISBPCZGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(hydroxymethyl)phenyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5356985.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5356989.png)
![5-bromo-N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5356991.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5356992.png)


![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5357009.png)
![4-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5357011.png)
![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopentanol](/img/structure/B5357020.png)
![methyl 2-(5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5357027.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5357032.png)
